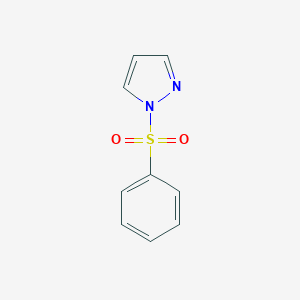

1-(Phenylsulfonyl)-1H-pyrazole

Overview

Description

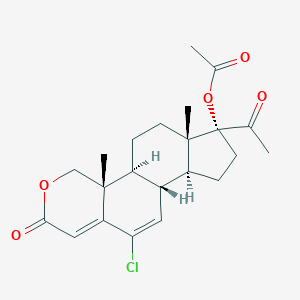

1-(Phenylsulfonyl)-1H-pyrazole is a chemical compound with the molecular formula C9H8N2O2S . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .

Synthesis Analysis

1-(Phenylsulfonyl)-1H-pyrazole may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrazole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis

The molecular weight of 1-(Phenylsulfonyl)-1H-pyrazole is 208.237 Da . The InChI Key, which is a unique identifier for chemical substances, is PPPXRIUHKCOOMU-UHFFFAOYSA-N .Chemical Reactions Analysis

The cycloaddition reactions of 2-sulfonyl dienes with some alkenes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations . The energy results indicated that the [2+4] cycloaddition reactions are the most favorable pathways .Scientific Research Applications

Anti-viral Applications

1-(Phenylsulfonyl)-1H-pyrazole has been used in the design and synthesis of spirooxindole-based phenylsulfones as potential anti-viral agents . These compounds have shown promising results against highly pathogenic human coronaviruses, including SARS-CoV-2 and MERS-CoV . The compounds were synthesized using one-pot multicomponent reactions between phenyl vinyl sulfone, substituted isatins, and amines .

High-Performance Polymers

This compound has been used as a building block for the synthesis of high-performance polymers . By incorporating 1-(Phenylsulfonyl)-1H-pyrazole into polymer matrices, scientists have achieved materials with enhanced thermal stability and chemical resistance . These properties make them ideal for demanding applications.

Specialty Chemicals

In addition to high-performance polymers, 1-(Phenylsulfonyl)-1H-pyrazole is also used in the synthesis of specialty chemicals . These chemicals often have unique properties that make them useful in a variety of industries.

Pharmaceutical Research

The compound is used in pharmaceutical research, particularly in the development of new drugs . Its unique structure makes it a valuable tool in the design and synthesis of new therapeutic agents .

Material Science

In the field of material science, 1-(Phenylsulfonyl)-1H-pyrazole is used in the development of new materials . Its incorporation into different materials can enhance their properties and make them suitable for various applications .

Safety and Handling

While not a direct application, understanding the safety and handling of 1-(Phenylsulfonyl)-1H-pyrazole is crucial in its use in research and industry . It’s important to note that this compound can cause skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

1-(Phenylsulfonyl)-1H-pyrazole is a heterocyclic compound Similar compounds with a phenylsulfonyl group have been used as n-blocking and directing groups in various organic syntheses .

Mode of Action

For instance, it can be used in the synthesis of sulfonamide derivatives by reaction with nitrogen nucleophiles . This suggests that the compound might interact with its targets through the formation of sulfonamide bonds.

Biochemical Pathways

The compound’s potential to form sulfonamide derivatives suggests it could influence pathways involving nitrogen-containing compounds .

Pharmacokinetics

Similar compounds have been shown to be predominantly metabolized by cytochrome p450 (cyp3a) isozymes , which could potentially influence the bioavailability of 1-(Phenylsulfonyl)-1H-pyrazole.

Result of Action

The compound’s potential to form sulfonamide derivatives suggests it could have a range of effects depending on the specific targets and pathways involved .

Safety and Hazards

Future Directions

The field of sulfone chemistry, which includes compounds like 1-(Phenylsulfonyl)-1H-pyrazole, is a burgeoning area of research . The potential application of this chemistry for the synthesis of natural products is being explored . The development of metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds is also a promising future direction .

properties

IUPAC Name |

1-(benzenesulfonyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-14(13,11-8-4-7-10-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJIFKKDVQVXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343306 | |

| Record name | 1-BENZENESULFONYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-1H-pyrazole | |

CAS RN |

108128-27-4 | |

| Record name | 1-BENZENESULFONYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)